![molecular formula C8H5IN2O B13515153 1-Iodoimidazo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B13515153.png)
1-Iodoimidazo[1,5-a]pyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodoimidazo[1,5-a]pyridine-3-carbaldehyde is a heterocyclic compound that features an imidazo[1,5-a]pyridine core with an iodine atom at the 1-position and an aldehyde group at the 3-position
Preparation Methods
The synthesis of 1-Iodoimidazo[1,5-a]pyridine-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclocondensation of pyridin-2-ylmethanamine with aldehydes in the presence of iodine and tert-butyl hydroperoxide (TBHP) as oxidizing agents . This reaction proceeds through an oxidative cyclization mechanism, leading to the formation of the imidazo[1,5-a]pyridine core with the desired functional groups.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods typically focus on improving yield, reducing reaction time, and minimizing the use of hazardous reagents.
Chemical Reactions Analysis
1-Iodoimidazo[1,5-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The iodine atom at the 1-position can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) or potassium cyanide (KCN).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields the corresponding carboxylic acid, while reduction yields the primary alcohol.
Scientific Research Applications
1-Iodoimidazo[1,5-a]pyridine-3-carbaldehyde has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Iodoimidazo[1,5-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The imidazo[1,5-a]pyridine core can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anti-cancer effects . The iodine atom and aldehyde group also contribute to the compound’s reactivity and ability to form covalent bonds with biological targets.
Comparison with Similar Compounds
1-Iodoimidazo[1,5-a]pyridine-3-carbaldehyde can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine derivatives: These compounds have a similar imidazo-pyridine core but differ in the position of the nitrogen atom and the functional groups attached.
Imidazo[1,5-a]pyridine derivatives: Other derivatives of imidazo[1,5-a]pyridine may have different substituents at the 1-position or other positions on the ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H5IN2O |
|---|---|
Molecular Weight |
272.04 g/mol |
IUPAC Name |
1-iodoimidazo[1,5-a]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H5IN2O/c9-8-6-3-1-2-4-11(6)7(5-12)10-8/h1-5H |
InChI Key |
CZWWNYQYMORIJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C(N2C=C1)C=O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![sodium5-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,4-triazole-3-carboxylate](/img/structure/B13515071.png)
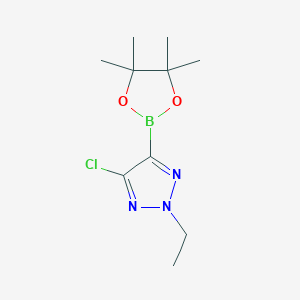

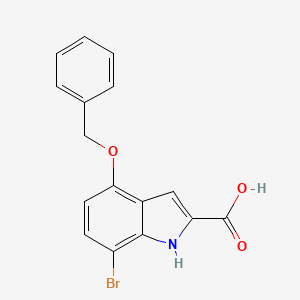

![1-(Aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B13515111.png)
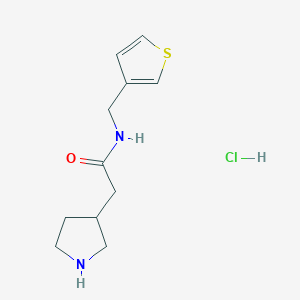

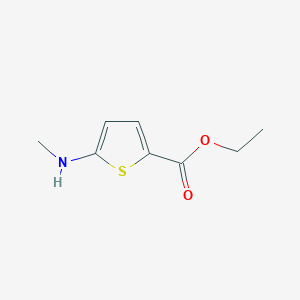

![[4-(Fluoromethyl)oxan-4-yl]methanesulfonyl chloride](/img/structure/B13515131.png)

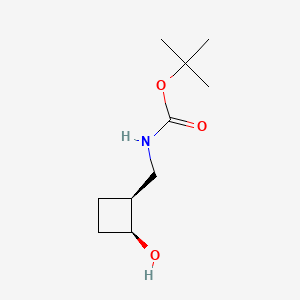
![(2S,4S)-1-[(benzyloxy)carbonyl]-4-fluoro-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B13515141.png)
